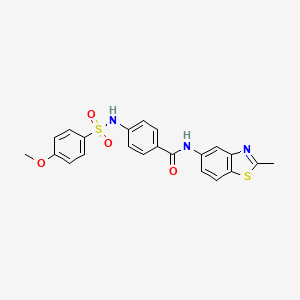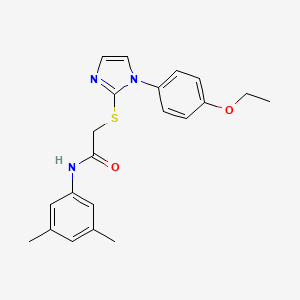![molecular formula C16H17N3O4 B2693223 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide CAS No. 1351399-18-2](/img/structure/B2693223.png)
2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzofuro[3,2-d]pyrimidin-3(2H)-one ring system is a fused ring system that could have interesting electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, benzofuro[3,2-d]pyrimidin-3(2H)-ones can participate in various reactions due to the presence of the carbonyl group .科学的研究の応用
Crystal Structure Analysis
Research on compounds with similar chemical structures to "2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide" has led to insights into their crystal structures. For example, studies have revealed detailed crystal structures of various acetamides and their folded conformations, indicating the importance of intramolecular interactions. These insights are crucial for understanding the molecular basis of their biological activity and for guiding the design of new compounds with desired properties (Subasri et al., 2016).
Antifolate and Antitumor Activity
Research into similar pyrimidine derivatives has explored their potential as antifolate agents, with some compounds showing significant inhibitory activity against enzymes such as dihydrofolate reductase (DHFR). This enzyme is a target for antitumor drugs, highlighting the potential therapeutic applications of these compounds. For instance, the addition of certain groups to the pyrimidine core has been found to enhance the compound's potency against tumor cell growth in culture, offering insights into designing more effective antitumor agents (Gangjee et al., 2000).
Antimicrobial Activity
Synthesis and evaluation of pyrimidine derivatives for antimicrobial activity have been a significant area of research. These studies aim to develop new antimicrobial agents capable of combating various bacterial and fungal infections. Research has demonstrated that certain pyrimidine and oxazinone derivatives exhibit good antibacterial and antifungal activities, suggesting their potential use in treating infectious diseases (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds based on the pyrimidine structure has also been explored for their anti-inflammatory and analgesic properties. These studies have led to the identification of compounds with significant activity against cyclooxygenase enzymes, offering potential new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Inhibitors of Enzymes Involved in Nucleotide Synthesis
Several studies have focused on designing inhibitors of key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and DHFR. These enzymes are crucial for DNA replication and repair, making them targets for anticancer therapies. Research has shown that certain pyrimidine derivatives are potent inhibitors of these enzymes, highlighting their potential as dual-action antitumor agents (Gangjee et al., 2008).
特性
IUPAC Name |
2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-9(2)7-17-12(20)8-19-15(21)14-13(18-16(19)22)10-5-3-4-6-11(10)23-14/h3-6,9H,7-8H2,1-2H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGHFFURVWDGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
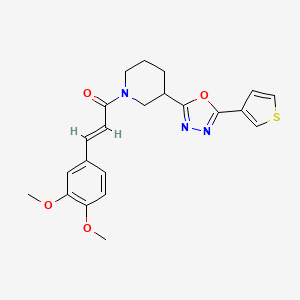

![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)
![propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2693148.png)
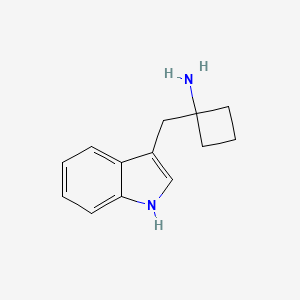
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)
![1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2693154.png)
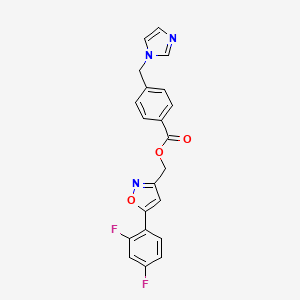

![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)
